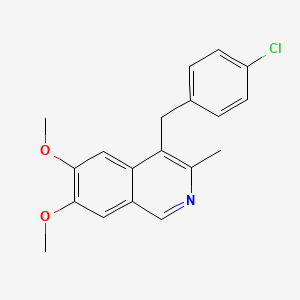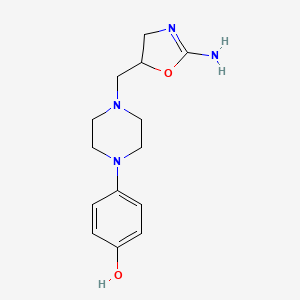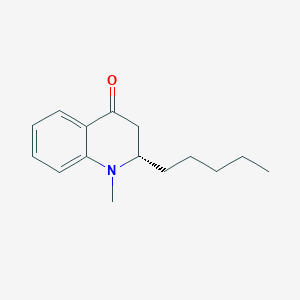
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of dihydroquinolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable amine, followed by cyclization with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pentylquinolin-4(1H)-one: A structurally similar compound with slight differences in its chemical structure.
2,3-Dihydroquinolin-4(1H)-one: Another related compound with different substituents.
Uniqueness
(S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific chiral configuration and the presence of both methyl and pentyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
833453-91-1 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(2S)-1-methyl-2-pentyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-10,12H,3-5,8,11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
DWZGROFWSUTSMG-LBPRGKRZSA-N |
SMILES isomérique |
CCCCC[C@H]1CC(=O)C2=CC=CC=C2N1C |
SMILES canonique |
CCCCCC1CC(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
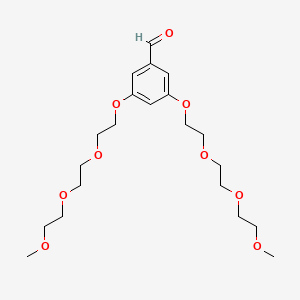

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
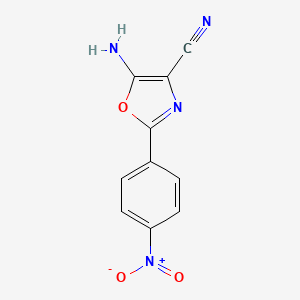
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

